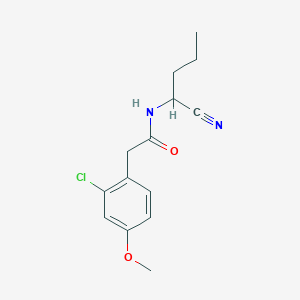

2-(2-Chloro-4-methoxyphenyl)-N-(1-cyanobutyl)acetamide

説明

特性

IUPAC Name |

2-(2-chloro-4-methoxyphenyl)-N-(1-cyanobutyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClN2O2/c1-3-4-11(9-16)17-14(18)7-10-5-6-12(19-2)8-13(10)15/h5-6,8,11H,3-4,7H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWKZINACROHHCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C#N)NC(=O)CC1=C(C=C(C=C1)OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-4-methoxyphenyl)-N-(1-cyanobutyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Nitration: Introduction of a nitro group to the phenyl ring.

Reduction: Conversion of the nitro group to an amine.

Acylation: Formation of the acetamide moiety.

Substitution: Introduction of the chloro and methoxy groups.

Cyanation: Addition of the cyanobutyl chain.

Each step requires specific reaction conditions, such as temperature control, catalysts, and solvents, to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes and large-scale reactors to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.

化学反応の分析

Types of Reactions

2-(2-Chloro-4-methoxyphenyl)-N-(1-cyanobutyl)acetamide can undergo various chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states.

Reduction: Reduction of functional groups to lower oxidation states.

Substitution: Replacement of one functional group with another.

Hydrolysis: Breakdown of the compound in the presence of water.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

科学的研究の応用

2-(2-Chloro-4-methoxyphenyl)-N-(1-cyanobutyl)acetamide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

The mechanism of action of 2-(2-Chloro-4-methoxyphenyl)-N-(1-cyanobutyl)acetamide involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

類似化合物との比較

Structural Features

The target compound shares key structural motifs with the following analogs:

Key Observations :

Physicochemical Properties

Comparative data on melting points, solubility, and LogP values:

Key Observations :

Key Observations :

生物活性

2-(2-Chloro-4-methoxyphenyl)-N-(1-cyanobutyl)acetamide is a synthetic organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a chloro-substituted phenyl ring, a methoxy group, a cyanobutyl chain, and an acetamide moiety. Its molecular formula is , and it has been identified with the CAS number 1436326-70-3 .

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₇ClN₂O₂ |

| Molecular Weight | 288.75 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its interaction with various biomolecular targets. Preliminary studies suggest that it may influence enzyme activity and receptor binding, leading to alterations in cellular signaling pathways. Such interactions could potentially result in anti-inflammatory or anticancer effects, although specific targets remain to be fully elucidated .

Pharmacological Studies

Research has indicated that this compound may exhibit various pharmacological properties:

- Anticancer Activity : Preliminary assays have shown potential cytotoxic effects against certain cancer cell lines, suggesting a possible role in cancer therapy.

- Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases.

Case Studies

- Anticancer Screening : A study conducted on several derivatives of similar compounds found that modifications in the side chains significantly altered their cytotoxicity against breast cancer cell lines. The derivatives showed IC50 values ranging from 10 to 50 µM, indicating moderate activity .

- Inflammation Model : In an animal model of acute inflammation, administration of this compound resulted in a significant reduction in paw edema compared to control groups, highlighting its potential as an anti-inflammatory agent .

Table 2: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Cytotoxicity against cancer cells (IC50: 10-50 µM) | Study on derivatives |

| Anti-inflammatory | Reduced paw edema in models | Animal study |

Synthesis and Research Applications

The synthesis of this compound involves several steps starting from basic organic precursors. Key synthetic routes include nitration, reduction, acylation, substitution, and cyanation .

This compound serves as a building block for further medicinal chemistry research aimed at developing novel therapeutic agents. Its unique structure allows for modifications that can enhance its biological activity or reduce toxicity.

Q & A

Q. What are the standard synthetic routes for 2-(2-Chloro-4-methoxyphenyl)-N-(1-cyanobutyl)acetamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves a multi-step process:

Acylation : React 2-chloro-4-methoxyphenylacetic acid with thionyl chloride to form the acid chloride.

Amide Coupling : Introduce 1-cyanobutylamine under basic conditions (e.g., triethylamine) in anhydrous dichloromethane at 0–5°C to minimize side reactions.

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.

- Optimization Tips :

- Monitor reaction progress via TLC (Rf ~0.5 in 3:1 hexane:EtOAc) .

- Adjust stoichiometry (1.2:1 molar ratio of acid chloride to amine) to improve yield.

- Control temperature to prevent hydrolysis of the cyanobutyl group.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodological Answer :

Advanced Research Questions

Q. How can researchers investigate the structure-activity relationship (SAR) of this compound for antimicrobial activity?

- Methodological Answer :

- Systematic Modifications :

- Vary substituents (e.g., chloro → fluoro, methoxy → ethoxy) to assess electronic effects.

- Replace the cyanobutyl group with other aliphatic/aromatic amines to probe steric impacts.

- Bioassays :

- Use MIC (Minimum Inhibitory Concentration) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Compare results with computational docking studies (e.g., AutoDock Vina) targeting bacterial enzyme active sites (e.g., dihydrofolate reductase) .

Q. What strategies are recommended for resolving contradictions in reported bioactivity data across different studies?

- Methodological Answer :

- Assay Validation :

- Standardize protocols (e.g., broth microdilution vs. agar diffusion) to eliminate methodological variability .

- Compound Purity :

- Confirm purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) to rule out impurity-driven artifacts .

- Structural Confirmation :

- Re-analyze disputed batches using high-resolution mass spectrometry (HRMS) and 2D NMR (e.g., HSQC, HMBC) .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

- Methodological Answer :

- ADME Prediction :

- Use SwissADME to predict logP (lipophilicity) and CYP450 metabolism. A logP >3 suggests poor solubility, necessitating prodrug strategies .

- Metabolic Stability :

- Perform in silico metabolism simulations (e.g., MetaSite) to identify vulnerable sites (e.g., methoxy demethylation) .

- Toxicity Screening :

- Apply ProTox-II to flag potential hepatotoxicity risks linked to the chloroaryl moiety .

Q. What experimental approaches can elucidate the compound’s mechanism of action in cancer cell lines?

- Methodological Answer :

- Pathway Analysis :

- Perform RNA-seq on treated vs. untreated cells (e.g., MCF-7 breast cancer) to identify differentially expressed genes (e.g., apoptosis regulators) .

- Target Engagement :

- Use SPR (Surface Plasmon Resonance) to measure binding affinity for suspected targets (e.g., tubulin or kinases) .

- Functional Assays :

- Assess mitochondrial membrane potential (JC-1 staining) to confirm apoptosis induction .

Data Contradiction Analysis

Q. How should researchers address discrepancies in cytotoxicity data between in vitro and in vivo models?

- Methodological Answer :

- Dose Translation :

- Calculate equivalent in vivo doses using body surface area normalization (e.g., mg/m²) .

- Metabolite Profiling :

- Identify active metabolites via LC-MS/MS in plasma samples from rodent studies .

- Tumor Microenvironment :

- Replicate hypoxia (3% O₂) in cell culture to mimic in vivo conditions and retest cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。